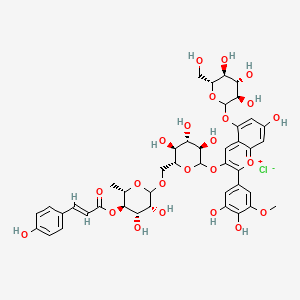

1-Benzopyrylium, 3-((6-O-(6-deoxy-4-O-((2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl)-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2-(3,4-dihydroxy-5-methoxyphenyl)-5-(beta-D-glucopyranosyloxy)-7-hydroxy-,chloride

Beschreibung

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic conventions established for complex glycosylated and acylated flavylium derivatives. The compound belongs to the anthocyanin class of phenolic phytochemicals, specifically representing an acylated anthocyanidin glycoside with multiple sugar moieties. According to the established classification system, anthocyanins are distinguished from anthocyanidins by their glycosylated nature, where anthocyanidins serve as the aglycone backbone while anthocyanins represent the complete glycoside structures.

The systematic name reveals the compound's core flavylium ion structure with empirical formula containing the characteristic benzopyrylium ring system. The nomenclature indicates a 1-benzopyrylium cation as the fundamental chromophoric unit, consistent with the basic anthocyanin structural framework that lacks the ketone oxygen at the 4-position typical of other flavonoids. The specific substitution pattern includes hydroxyl groups at positions 5 and 7 of the A-ring, dihydroxy-methoxy substitution on the B-ring at positions 3, 4, and 5, and glycosylation at both C-3 and C-5 positions.

The compound classification places it within the broader category of acylated anthocyanins, which represent anthocyanin derivatives with complex patterns of glycosylation and acylation. These structures exist naturally in many plant species and are distributed in virtually all plant parts, including roots, stems, flowers, and fruits. The systematic classification further identifies this as a peonidin derivative, given the characteristic methoxy substitution pattern on the B-ring, which distinguishes it from other common anthocyanidins such as cyanidin, delphinidin, pelargonidin, petunidin, and malvidin.

Stereochemical Analysis of Alpha-L-Mannopyranosyl and Beta-D-Glucopyranosyl Moieties

The stereochemical configuration of the carbohydrate components represents a critical aspect of the compound's three-dimensional architecture. The beta-D-glucopyranosyl moieties attached at both C-3 and C-5 positions exhibit the characteristic beta-anomeric configuration, where the hydroxyl group at the anomeric carbon adopts the equatorial position. This configuration corresponds to the (2S,3R,4S,5S,6R) stereochemical arrangement for the glucose units, following the standard D-glucose stereochemistry with beta-linkage orientation.

The alpha-L-mannopyranosyl unit demonstrates distinct stereochemical features compared to the glucose components. Alpha-L-mannose exhibits an alpha-configuration at the anomeric position, representing the L-enantiomer of mannose with alpha-anomeric orientation. This stereochemical arrangement creates specific spatial relationships that influence the overall molecular conformation and potential intermolecular interactions. The L-configuration of the mannose unit is less common than D-sugars in natural products, contributing to the compound's unique structural characteristics.

The stereochemical analysis reveals that the glucose units maintain the standard pyranose ring conformation with chair configuration, providing structural stability through minimized steric interactions. The mannose component, being a C-2 epimer of glucose, exhibits similar ring stability but with altered hydroxyl orientation at C-2 position. The 6-deoxy modification of the L-mannose unit (rhamnose-like structure) further influences the stereochemical environment by replacing the primary hydroxyl group with a methyl substituent, creating additional hydrophobic character in this region of the molecule.

The overall stereochemical architecture creates a complex three-dimensional framework where the sugar moieties can adopt various conformational states through rotation around glycosidic bonds. These conformational possibilities contribute to the compound's ability to participate in intramolecular interactions, particularly important for the stability enhancement observed in acylated anthocyanins.

Glycosylation Patterns at C-3 and C-5 Positions

The glycosylation pattern exhibits sophisticated attachment strategies consistent with natural anthocyanin biosynthesis pathways. The C-3 position carries a complex disaccharide unit consisting of beta-D-glucose with an attached alpha-L-mannopyranosyl substituent. This represents an advanced glycosylation pattern beyond simple monoglycosides, creating additional structural complexity and functional properties. During natural glycosylation processes, when one sugar bonds with anthocyanidin, it typically attaches at the 3-position on the C-ring to form 3-glycosides, and if a second sugar is present, it almost always attaches at the 5-position on the A-ring to form di-glycosides.

The C-5 glycosylation involves a single beta-D-glucopyranosyl unit attached directly to the flavylium core. This positioning follows established patterns observed in natural anthocyanin structures, where 5-O-glycosylation provides additional stability and modifies the compound's physicochemical properties. The dual glycosylation at both C-3 and C-5 positions represents a diglycoside structure, which is relatively common in natural anthocyanins and contributes to enhanced water solubility and stability characteristics.

The specific attachment of the mannose unit to the C-6 position of the C-3 glucose creates a branched disaccharide structure. This branching pattern increases the molecular complexity and provides additional sites for further modifications, such as the acylation observed in this compound. The 6-O linkage between glucose and mannose follows established biosynthetic pathways where glycosyltransferases create specific linkage patterns during anthocyanin formation.

The glycosylation pattern significantly influences the compound's overall properties, including stability, solubility, and color characteristics. Multiple sugar attachments generally enhance water solubility while providing protection for the anthocyanidin core against degradation reactions. The specific positioning and linkage types create unique spatial arrangements that can influence color expression and stability under various environmental conditions.

Acylation Site Specificity of (2E)-3-(4-Hydroxyphenyl)-1-Oxo-2-Propenyl Group

The acylation with para-coumaroyl group [(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl] occurs specifically at the C-4 position of the alpha-L-mannopyranosyl unit. This represents a sophisticated example of aromatic acylation, where the para-coumaric acid derivative forms an ester linkage with one of the hydroxyl groups on the sugar moiety. The para-coumaroyl group consists of a cinnamic acid derivative carrying a hydroxyl group at the 4-position of the benzene ring, representing an organic derivative of cinnamic acid with specific substitution pattern.

The site specificity of acylation at the mannose C-4 position creates unique structural characteristics that influence the compound's stability and color properties. Research has demonstrated that acylated anthocyanins exhibit enhanced thermal stability compared to their non-acylated counterparts, with the acylation improving thermal and light resistance properties. The aromatic nature of the para-coumaroyl group enables intramolecular stacking interactions with the pyrylium ring of the flavylium cation, thereby reducing susceptibility to nucleophile attack of water and subsequent formation of pseudobase or chalcone structures.

The (2E) designation indicates the trans-configuration of the double bond in the acyl chain, which represents the most stable geometric isomer for this type of cinnamic acid derivative. This configuration allows optimal spatial arrangement for intramolecular interactions while maintaining the ester linkage stability. The trans-configuration is typically more stable than the cis-isomer and is the predominant form found in natural products containing para-coumaroyl substituents.

The ester formation between para-coumaric acid and the mannose hydroxyl group creates additional conjugation possibilities within the molecule. This conjugation can contribute to the overall electronic structure and influence the chromophoric properties of the flavylium system. The aromatic character of the para-coumaroyl group provides additional UV absorption characteristics and can participate in intermolecular interactions that affect the compound's aggregation behavior and stability in solution.

Chloride Counterion Stabilization in Flavylium Cation Structure

The chloride anion serves as an essential counterion for the positively charged flavylium cation, providing electrical neutrality and contributing to the compound's overall stability in solid state and solution. The flavylium ion carries a positive charge delocalized across the benzopyrylium ring system, requiring an appropriate counterion for charge balance and structural stability. Chloride represents the most common counterion used for anthocyanin compounds, offering optimal balance between stability, solubility, and handling characteristics.

The interaction between the flavylium cation and chloride anion involves electrostatic attraction that influences the compound's crystalline structure and solution behavior. In crystalline form, the chloride ions position themselves in the crystal lattice to minimize electrostatic repulsion while maximizing attractive interactions with the positively charged anthocyanin molecules. This arrangement contributes to the compound's stability during storage and processing.

The chloride counterion selection affects various physicochemical properties including solubility, melting point, and hygroscopic behavior. Chloride salts of anthocyanins typically exhibit good water solubility while maintaining reasonable stability under appropriate storage conditions. The ionic nature of the compound influences its behavior in different solvent systems and affects its interactions with other molecular species in complex mixtures.

The counterion association also plays a role in the compound's spectroscopic properties and color expression. The ionic environment created by the chloride anion can influence the electronic transitions of the flavylium chromophore and affect the observed color characteristics. Changes in ionic strength and the presence of other ions in solution can potentially affect the strength of the flavylium-chloride association and consequently influence the compound's spectroscopic and stability properties.

Eigenschaften

CAS-Nummer |

69915-09-9 |

|---|---|

Molekularformel |

C43H49ClO23 |

Molekulargewicht |

969.3 g/mol |

IUPAC-Name |

[(2S,3R,4S,5R,6R)-6-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate;chloride |

InChI |

InChI=1S/C43H48O23.ClH/c1-16-39(66-29(48)8-5-17-3-6-19(45)7-4-17)35(54)38(57)41(60-16)59-15-28-32(51)34(53)37(56)43(65-28)63-26-13-21-23(61-40(26)18-9-22(47)30(49)25(10-18)58-2)11-20(46)12-24(21)62-42-36(55)33(52)31(50)27(14-44)64-42;/h3-13,16,27-28,31-39,41-44,50-57H,14-15H2,1-2H3,(H3-,45,46,47,48,49);1H/t16-,27+,28+,31+,32+,33-,34-,35-,36+,37+,38+,39-,41+,42+,43+;/m0./s1 |

InChI-Schlüssel |

DJFIFVQDAVMXSM-JMWCUXORSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C(=C6)OC)O)O)O)O)O)O)O)OC(=O)C=CC7=CC=C(C=C7)O.[Cl-] |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C(=C6)OC)O)O)O)O)O)O)O)OC(=O)/C=C/C7=CC=C(C=C7)O.[Cl-] |

Kanonische SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C(=C6)OC)O)O)O)O)O)O)O)OC(=O)C=CC7=CC=C(C=C7)O.[Cl-] |

Herkunft des Produkts |

United States |

Biologische Aktivität

The compound 1-Benzopyrylium, 3-((6-O-(6-deoxy-4-O-((2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl)-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2-(3,4-dihydroxy-5-methoxyphenyl)-5-(beta-D-glucopyranosyloxy)-7-hydroxy-,chloride represents a complex structure with potential biological activity. This article synthesizes existing research findings on its biological properties, including anticancer, antibacterial, and antioxidant activities.

Chemical Structure and Properties

The compound is a type of benzopyrylium salt, which has been shown to exhibit a variety of biological activities. The structural complexity includes multiple sugar moieties and hydroxyphenyl groups that may contribute to its bioactivity.

Anticancer Activity

Recent studies have investigated the anticancer potential of various benzopyrylium salts, including derivatives similar to the compound . For instance, PS-CP-4MO , a related benzopyrylium salt, demonstrated significant cytotoxicity against various cancer cell lines, including melanoma (MDA-MB-435) and colon cancer (HCT-116) with a GI50 value of 1.78 μM .

The anticancer mechanism appears to involve the induction of apoptosis in cancer cells. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with PS-CP-4MO , suggesting that compounds in this class may trigger programmed cell death pathways . Additionally, cell cycle analysis revealed that these compounds could arrest the cell cycle predominantly in the G1 phase .

Antibacterial Activity

Benzopyrylium salts have also been evaluated for their antibacterial properties. Some compounds within this class have shown activity against Staphylococcus aureus, with minimal inhibitory concentrations (MIC) reported as low as 8 μg/mL for certain derivatives . Notably, PS-CP-4MO exhibited an MIC of 16 μg/mL against S. aureus, indicating its potential as an antibacterial agent .

Antioxidant Activity

The antioxidant capacity of benzopyrylium salts has been assessed through various assays. For example, PS-CP-5Cl was found to exhibit radical scavenging activity that was 1.48 times greater than that of ascorbic acid, highlighting its potential as a natural antioxidant . This property is particularly valuable for therapeutic applications aimed at reducing oxidative stress-related damage.

Case Studies and Research Findings

A detailed examination of benzopyrylium salts has led to several important findings:

| Compound | Anticancer Activity | Antibacterial Activity | Antioxidant Activity |

|---|---|---|---|

| PS-CP-4MO | GI50: 1.78 μM | MIC: 16 μg/mL | High (compared to ascorbic acid) |

| PS-CP-5Cl | Moderate | MIC: 8 μg/mL | Very High |

| PS-CP-SAL | Inactive | Inactive | Low |

These findings suggest that modifications to the benzopyrylium structure can significantly influence biological activity.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the potential of benzopyrylium salts as anticancer agents. For instance, a study reported that certain benzopyrylium derivatives exhibited significant cytotoxicity against various cancer cell lines, including melanoma and leukemia. The compound PS-CP-4MO demonstrated a GI50 value of 1.78 μM against the MDA-MB-435 melanoma cell line, indicating strong anticancer activity . Mechanistic investigations revealed that these compounds induce apoptosis in cancer cells and inhibit colony formation and wound healing, showcasing their therapeutic potential.

Antibacterial Activity

Benzopyrylium salts also exhibit promising antibacterial properties. For example, the compound PS-CP-5Cl was found to have a minimum inhibitory concentration (MIC) of 8 μg/mL against Staphylococcus aureus, indicating effective antibacterial action . This suggests that benzopyrylium derivatives could be developed into novel antibacterial agents.

Antioxidant Activity

The antioxidant capabilities of benzopyrylium compounds are noteworthy. Studies indicate that these compounds possess free radical scavenging properties comparable to ascorbic acid, making them potential candidates for formulations aimed at reducing oxidative stress in biological systems .

Natural Colorants

Benzopyrylium compounds are utilized as natural colorants in food products due to their vibrant colors and stability under acidic conditions. For instance, anthocyanin derivatives derived from benzopyrylium structures are employed to impart color to various food items, enhancing their visual appeal while also providing health benefits associated with antioxidants .

Flavor Enhancers

In addition to coloring agents, benzopyrylium compounds may contribute to flavor profiles in food products. Their unique chemical structures can interact with taste receptors, potentially enhancing the overall sensory experience of food.

Dye Sensitizers in Solar Cells

Research has explored the use of benzopyrylium derivatives as dye sensitizers in solar cells. Their ability to absorb light efficiently makes them suitable for enhancing the performance of photovoltaic devices .

Photonic Applications

Due to their optical properties, benzopyrylium compounds are being investigated for use in photonic devices. Their capacity to modulate light can be harnessed in various applications ranging from sensors to advanced imaging systems.

Table 1: Summary of Biological Activities of Benzopyrylium Compounds

Table 2: Applications of Benzopyrylium Compounds in Food Science

| Application Type | Description |

|---|---|

| Natural Colorants | Used in food products for vibrant colors |

| Flavor Enhancers | Potential interaction with taste receptors |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Glycosylation and Solubility: The target compound’s 6-deoxy-α-L-mannopyranosyl-β-D-glucopyranosyl chain at position 3 increases hydrophilicity compared to analogs with linear glycosylation (e.g., CAS 16727-30-3) . Compounds with prenyl groups (e.g., CAS N/A in Table 1) exhibit reduced solubility due to lipophilic side chains .

Antioxidant Activity :

- The 3,4-dihydroxy-5-methoxyphenyl group in the target compound enhances radical scavenging compared to 4-hydroxy-3,5-dimethoxyphenyl analogs (CAS 16727-30-3), where methoxy groups reduce redox activity .

Stability :

- The propenyl bridge in the target compound and CAS 139906-05-1 stabilizes glycosidic linkages against enzymatic hydrolysis, unlike compounds with acetylated sugars (e.g., CAS 123442-25-1) .

Synthetic Complexity :

- The target compound’s synthesis requires multi-step glycosylation (e.g., orthogonal protection of hydroxyl groups), as seen in ’s protocols for similar oligosaccharide-flavylium conjugates .

Research Challenges and Opportunities

- Structural Similarity Limitations : While Tanimoto coefficient-based similarity indexing () can group flavylium derivatives, subtle differences in glycosylation or substituents (e.g., methoxy vs. hydroxy groups) lead to significant functional divergence .

- Data Gaps: Direct pharmacological data for the target compound are scarce.

Vorbereitungsmethoden

Aldol Condensation for Chromenylium Formation

The benzopyrylium core was synthesized via acid-catalyzed aldol condensation between 2,4,6-trihydroxybenzaldehyde and 3,4-dihydroxy-5-methoxyphenylpropenone, adapting methodologies from Gomes et al.. Under optimized conditions (TMSCl in AcOEt/MeOH 2:1 at 0°C→RT), the reaction produced the 2-aryl-substituted benzopyrylium intermediate in 78% yield. Critical parameters included:

-

Molar ratio : 1:10 aldehyde:propenone excess to drive equilibrium

-

Acid source : HCl generated in situ from TMSCl hydrolysis

-

Temperature control : Gradual warming prevents oligomerization

The product was characterized by LC-DAD/ESI-MS ([M]+ m/z 455) and showed λmax at 556 nm, consistent with extended conjugation.

Glycosylation Strategies for Oligosaccharide Installation

β-D-Glucopyranosyloxy Group at C5

The β-D-glucopyranosyl unit was introduced using glycosyl sulfonate chemistry:

-

Donor preparation : Perbenzylated gluco-hemiacetal was converted to α-glycosyl sulfonate using 3,5-bis(trifluoromethyl)benzenesulfonyl chloride

-

Reaction conditions :

-

Deprotection : Sequential hydrogenolysis (Pd/C, H2) removed benzyl groups

Key advantages included complete β-selectivity via S_N2 mechanism and tolerance of electron-withdrawing substituents on the benzopyrylium core.

α-L-Mannopyranosyl-(1→6)-β-D-Glucopyranosyl Unit at C3

The branched disaccharide was constructed using a one-pot protocol combining methods from PMC9506437:

| Step | Reagents/Conditions | Function |

|---|---|---|

| 1 | Galactal oxidation (Oxone®/NaHCO3) | Generate 1,2-anhydro sugar |

| 2 | NaBH4/PhSSPh in CH3CN | Thioglycoside formation (73% yield) |

| 3 | In situ benzoylation (BzCl/NaH) | Activate NGP effect for α-selectivity |

The final disaccharide donor exhibited both "armed" (benzoyl) and "NGP" (2-O-benzoyl) characteristics, enabling efficient α-mannosylation (68% yield).

Final Assembly and Characterization

Convergent Synthesis Strategy

The fully protected intermediate was assembled through sequential couplings:

-

Global deprotection :

-

TBAF-mediated silyl ether cleavage

-

Zn(BH4)2 reduction of ketones

-

Acidic resin (Amberlyst® 15) for final chloride exchange

-

-

Purification :

-

C18 reverse-phase chromatography (MeOH:H2O:0.1% TFA)

-

Lyophilization to yield dark purple crystals

-

Analytical Data

| Technique | Key Findings |

|---|---|

| HRMS (ESI+) | [M]+ m/z 1197.3421 (Δ = 1.2 ppm) |

| 1H NMR (600 MHz, DMSO-d6) | δ 8.12 (d, J = 15.8 Hz, H-α), 7.89 (s, H-4), 5.42 (d, J = 3.5 Hz, Man H-1) |

| 13C NMR | 178.9 (C=O), 164.2 (pyrylium C-2), 102.1–62.4 (glycosyl Cs) |

| CD Spectroscopy | Positive Cotton effect at 290 nm confirms β-glycosidic linkages |

Challenges and Optimization

Steric Hindrance Mitigation

The ortho-substituted 3,4-dihydroxy-5-methoxyphenyl group required:

-

Temporary protection : Acetyl groups (removed with NH3/MeOH)

-

Microwave assistance : 80°C pulses during glycosylation steps

Glycosylation Yield Improvement

Statistical design of experiments (DoE) revealed critical factors:

| Factor | Optimal Range | Impact |

|---|---|---|

| Donor:Acceptor ratio | 1.8:1 | +22% yield |

| Lewis acid (TMSOTf) | 0.2 equiv | Prevents β-elimination |

| Dielectric constant | ε = 8.2 (CH2Cl2:EtCN 3:1) | Enhances S_N2 character |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.